1-(5-Methylbenzofuran-2-yl)ethanone
Overview
Description
1-(5-Methylbenzofuran-2-yl)ethanone is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This specific compound is characterized by a methyl group attached to the benzofuran ring at the 5-position and an ethanone group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methylbenzofuran-2-yl)ethanone can be achieved through several methods. One common approach involves the cyclization of ortho-hydroxyaryl ketones with appropriate reagents. For instance, the cyclization of 2-hydroxyacetophenone derivatives in the presence of acidic or basic catalysts can yield benzofuran derivatives . Another method involves the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, followed by cyclization .
Industrial Production Methods
Industrial production of benzofuran derivatives, including this compound, often involves optimized synthetic routes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(5-Methylbenzofuran-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and Lewis acids (e.g., AlCl3) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzofuran ring .
Scientific Research Applications
1-(5-Methylbenzofuran-2-yl)ethanone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(5-Methylbenzofuran-2-yl)ethanone and its derivatives involves interactions with various molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit specific enzymes or receptors, leading to their biological effects. The exact mechanism depends on the specific structure and functional groups present on the benzofuran ring .
Comparison with Similar Compounds
Similar Compounds
2-Acetylbenzofuran: Similar in structure but lacks the methyl group at the 5-position.
5-Phenyl-1-benzofuran-2-yl derivatives: These compounds have a phenyl group instead of a methyl group at the 5-position.
Uniqueness
1-(5-Methylbenzofuran-2-yl)ethanone is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzofuran derivatives and may contribute to its specific applications and properties .
Properties
IUPAC Name |
1-(5-methyl-1-benzofuran-2-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-7-3-4-10-9(5-7)6-11(13-10)8(2)12/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQKNXIRUNXZTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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